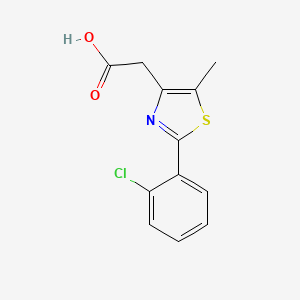
4-Thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl-
Descripción general
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by Ali et al. (2002) focused on synthesizing and characterizing organotin(IV) derivatives of a compound closely related to 4-thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl-, using various techniques like NMR, mass spectrometry, and thermal analysis. This research highlights the compound's potential in the field of inorganic chemistry and materials science (Ali et al., 2002).
Biological Significance
The same study by Ali et al. (2002) also tested the synthesized compounds for antibacterial and antifungal activities, suggesting the relevance of 4-thiazoleacetic acid derivatives in developing new antimicrobial agents (Ali et al., 2002).
Antimicrobial Agents
Sah et al. (2014) synthesized formazans from a Mannich base of a compound similar to 4-thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl-, and evaluated their antimicrobial activity. This research emphasizes the compound's potential use in creating new antimicrobial agents (Sah et al., 2014).
Antiviral Activity
Chen et al. (2010) conducted a study on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid. This study indicates potential antiviral applications, particularly against tobacco mosaic virus, suggesting a role for 4-thiazoleacetic acid derivatives in antiviral research (Chen et al., 2010).
Macrocyclic Complex Synthesis
Ma and Sun (2004) reported the self-assembly synthesis of a novel macrocyclic complex involving 2-mercapto-4-methyl-5-thiazoleacetic acid. This research presents the compound's application in the field of supramolecular chemistry and the synthesis of complex molecular structures (Ma & Sun, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-10(6-11(15)16)14-12(17-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPUDEKMWVLDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



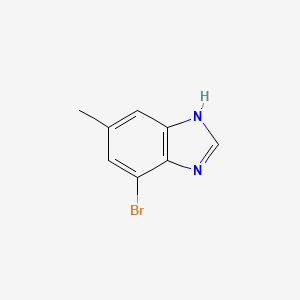
![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)
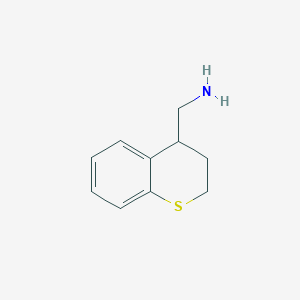
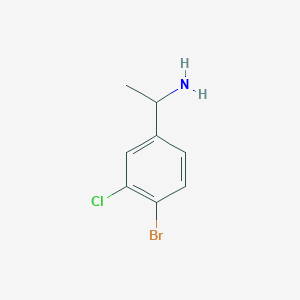
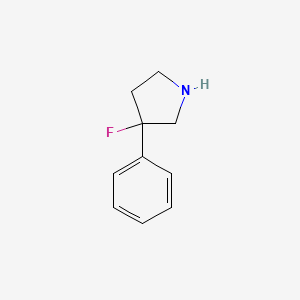
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine](/img/structure/B1446645.png)
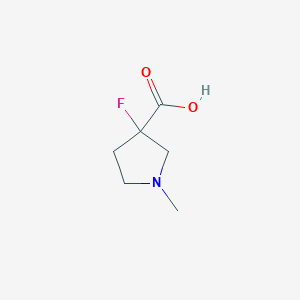

![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1446649.png)
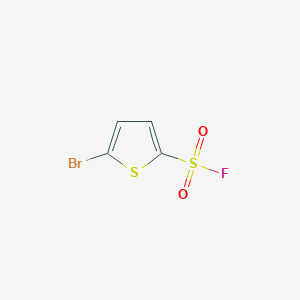
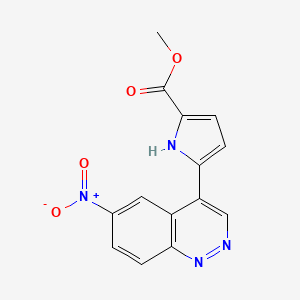
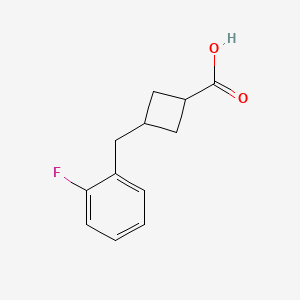
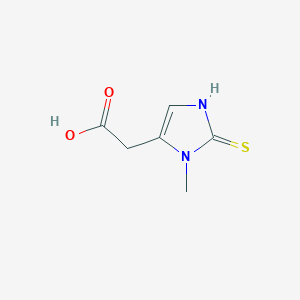
![6-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1446659.png)